molecular formula C11H20N2 B2429869 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine CAS No. 1344378-66-0

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine

Cat. No.: B2429869
CAS No.: 1344378-66-0
M. Wt: 180.295
InChI Key: MAKGQNILNZAINL-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, which includes an alkyne group, makes it a valuable compound for various chemical reactions and applications.

Scientific Research Applications

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Safety and Hazards

The safety and hazards associated with 4-But-3-ynyl-1,2,2-trimethylpiperazine are not specified in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine typically involves the reaction of 1,2,2-trimethylpiperazine with but-3-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-yn-1-yl)piperazine: Similar structure but lacks the trimethyl substitution on the piperazine ring.

    4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Contains a fluorobenzoyl group instead of the trimethyl groups.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex structure with additional functional groups .

Uniqueness

The uniqueness of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine lies in its combination of an alkyne group with a trimethyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-but-3-ynyl-1,2,2-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-5-6-7-13-9-8-12(4)11(2,3)10-13/h1H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKGQNILNZAINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344378-66-0
Record name 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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